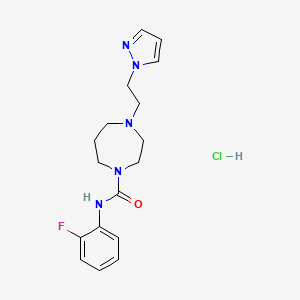
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is a synthetic compound that belongs to the class of diazepane derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its pharmacological properties. The presence of both pyrazole and diazepane moieties in its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated with an appropriate bromoalkane to introduce the ethyl linker.
Diazepane Ring Formation: The diazepane ring is formed by cyclization of a suitable diamine with a dihaloalkane.
Amidation: The final step involves the coupling of the diazepane with 2-fluorobenzoyl chloride to form the carboxamide, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may act as a ligand for various receptors or enzymes, making it useful in the study of biochemical pathways and molecular interactions.
Medicine
In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties, are of significant interest. It could be developed into a therapeutic agent following extensive biological testing and clinical trials.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is likely to involve interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the diazepane ring may enhance binding affinity through its conformational flexibility. The fluorophenyl group can further modulate the compound’s electronic properties, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepane-1-carboxamide: Lacks the fluorophenyl group, which may reduce its potency or selectivity.
N-(2-Fluorophenyl)-1,4-diazepane-1-carboxamide: Lacks the pyrazole moiety, potentially altering its biological activity.
4-(2-(1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide: Similar structure but without the fluorine atom, which can affect its pharmacokinetic properties.
Uniqueness
The presence of both the pyrazole and fluorophenyl groups in 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride makes it unique. These functional groups can significantly influence the compound’s binding affinity, selectivity, and overall pharmacological profile, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O.ClH/c18-15-5-1-2-6-16(15)20-17(24)22-9-4-8-21(11-13-22)12-14-23-10-3-7-19-23;/h1-3,5-7,10H,4,8-9,11-14H2,(H,20,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJINHTJJSQGMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2F)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
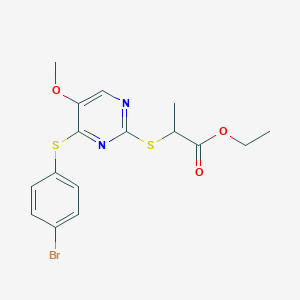
![N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2832746.png)
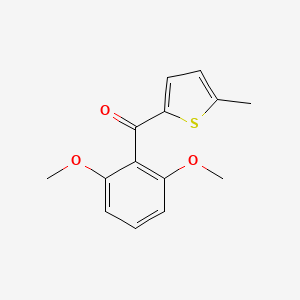
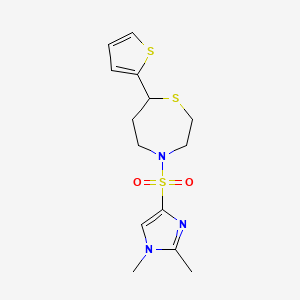
![ethyl 4-({7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2832750.png)
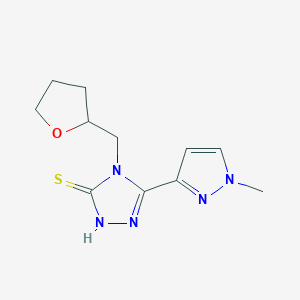

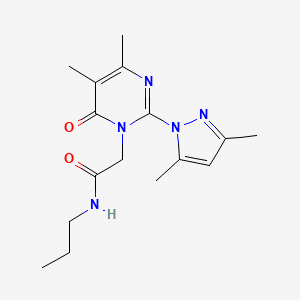
![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)

![N-(2,5-difluorophenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2832759.png)
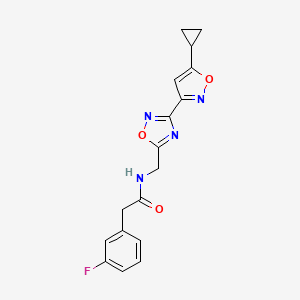
![5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2832761.png)
![N-[1-(2-bromobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2832762.png)
